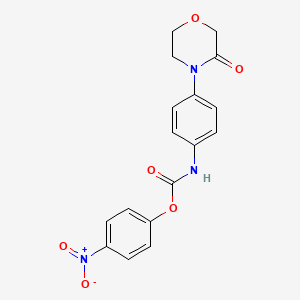

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Beschreibung

Eigenschaften

Molekularformel |

C17H15N3O6 |

|---|---|

Molekulargewicht |

357.32 g/mol |

IUPAC-Name |

(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

InChI |

InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |

InChI-Schlüssel |

LNDXRKGUHRAKBC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Morpholin-3-one Core

The synthetic route typically begins with the formation of the 4-phenylmorpholin-3-one intermediate, which is a key precursor to the target compound.

- Starting materials and conditions :

2-(Phenylamino)ethanol is reacted with chloroacetyl chloride in the presence of sodium hydroxide in isopropyl alcohol and water solvent systems. The reaction is maintained at pH 7-8 or higher (up to 13-14 in some protocols) and temperatures around 40°C to room temperature. - Reaction mechanism :

The chloroacetyl chloride acylates the amino ethanol, followed by intramolecular cyclization to form the morpholinone ring. - Yields and characterization :

Yields range from 62% to 77%. The product is isolated as a white or off-white solid and characterized by ^1H NMR, showing aromatic protons and morpholinone ring protons at characteristic chemical shifts.

Example data from literature:

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Morpholinone formation | 2-(Phenylamino)ethanol, chloroacetyl chloride, NaOH, IPA/H2O, 40°C | 62-77 | 4-Phenylmorpholin-3-one, white/off-white solid |

Nitration to Form 4-(4-Nitrophenyl)morpholin-3-one

The phenyl ring is nitrated to introduce the nitro group para to the morpholinone substituent:

- Reagents and conditions :

The nitration is carried out by treating 4-phenylmorpholin-3-one with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-10°C to 0°C). The reaction proceeds for about 1 hour, followed by quenching with water and neutralization with ammonium hydroxide to pH 7. - Outcome :

This yields 4-(4-nitrophenyl)morpholin-3-one as a brown or yellow solid with yields around 80-83%. - Characterization :

^1H NMR confirms the nitro substitution with downfield aromatic protons (δ ~8.27 and 7.62 ppm).

Example data from literature:

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Nitration | 4-Phenylmorpholin-3-one, H2SO4, HNO3, -10°C to 0°C | 80-83 | 4-(4-Nitrophenyl)morpholin-3-one, brown/yellow solid |

Formation of this compound

The final step involves carbamate formation by reacting the nitro-substituted morpholinone with 4-nitrophenyl chloroformate or a similar activated carbonate derivative:

- General approach :

The 4-(4-nitrophenyl)morpholin-3-one is reacted with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as toluene or dichloromethane. The reaction is often conducted under inert atmosphere (argon) and heated to reflux for several hours. - Purification :

The product is isolated by filtration or extraction, washed with water and basic solutions to remove impurities, and dried. - Yields and purity :

The carbamate formation proceeds with good yields and high purity, often confirmed by HPLC and NMR.

Example reaction conditions from patents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbamate formation | 4-(4-nitrophenyl)morpholin-3-one, 4-nitrophenyl chloroformate, DMAP, Et3N, toluene, reflux | Reaction time ~10 h; inert atmosphere |

Detailed Reaction Scheme Summary

| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Phenylmorpholin-3-one | 2-(Phenylamino)ethanol, chloroacetyl chloride, NaOH, IPA/H2O, 40°C | 62-77 | Cyclization to morpholinone |

| 2 | 4-(4-Nitrophenyl)morpholin-3-one | H2SO4, HNO3, -10°C to 0°C | 80-83 | Electrophilic aromatic nitration |

| 3 | This compound | 4-nitrophenyl chloroformate, DMAP, Et3N, toluene, reflux | Good | Carbamate formation via acylation |

Analytical and Purity Considerations

NMR Spectroscopy :

Each intermediate is characterized by ^1H NMR confirming the aromatic substitution pattern and morpholinone ring protons. Chemical shifts for the morpholinone methylene and methine protons typically appear between δ 3.7 to 4.4 ppm. Nitro-substituted aromatic protons are deshielded, appearing around δ 7.6 to 8.3 ppm.HPLC Purity :

Purity of intermediates and final products is commonly assessed by HPLC, with purities often exceeding 95% after crystallization or chromatographic purification steps.Crystallization and Salt Formation :

To improve purity, crystallization from solvents such as methyl isobutyl ketone or toluene is employed. Formation of salts (e.g., hydrochloride, tosylate) may also be used to enhance stability and purity.

Summary of Research Findings and Industrial Relevance

- The preparation of This compound is well-documented through multi-step synthesis involving morpholinone ring formation, nitration, and carbamate acylation.

- The processes are scalable and amenable to industrial application, with reported good yields and high purity, avoiding complex chromatographic purification steps.

- The use of mild nitration conditions and careful pH control during morpholinone formation are critical for optimal yields and product quality.

- This compound serves as a versatile intermediate in pharmaceutical synthesis, including the preparation of rivaroxaban derivatives and other biologically active molecules.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis.

Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.

Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.

Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4-(3-oxomorpholino)phenylcarbamate (CAS 1327778-39-1)

- Structural Differences : The ethyl carbamate group replaces the 4-nitrophenyl moiety.

- Synthetic Utility : Ethyl carbamate is a precursor in rivaroxaban synthesis, where its lower molecular weight (264.28 vs. 357.32) enhances solubility in organic solvents .

- Reactivity : The absence of the nitro group simplifies reduction steps but limits its utility in electrophilic substitution reactions compared to the nitro derivative .

4-(4-Aminophenyl)morpholin-3-one (CAS N/A)

- Structural Differences : The nitro group is reduced to an amine.

- Biological Activity : The amine derivative exhibits enhanced antimalarial activity due to improved hydrogen-bonding capacity, as demonstrated in studies on pyrazole-carboxamide derivatives .

- Stability : The amine group increases susceptibility to oxidation, necessitating protective steps in synthesis .

Herbicidal Carbamate Derivatives (e.g., R = 4-Methoxyphenyl)

- Structural Differences : Methoxy or chloro substituents replace the nitro group.

- Activity : Methoxy-substituted analogs show moderate herbicidal activity against Brassica napus (rape), while the nitro derivative exhibits weaker activity due to reduced membrane permeability .

- Physicochemical Properties : Methoxy groups enhance lipophilicity (logP ~2.8 vs. nitro analog’s logP ~1.9), influencing soil adsorption and environmental persistence .

Antimicrobial Activity

- Pyrimidine-Triazole Derivatives: Compounds like 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)azanediyl)bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenylpyrimidin-2-yl)acetamide) demonstrate broad-spectrum antimicrobial activity (MIC 8–32 µg/mL) against S. aureus and E. coli. In contrast, the nitro-carbamate lacks direct antimicrobial efficacy, likely due to steric hindrance from the nitro group .

Enzyme Inhibition

- DPP-IV Inhibitors: Cyanopyrrolidine derivatives with morpholino-phenyl groups (e.g., (S)-1-((((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)glycyl)pyrrolidine-2-carbonitrile) exhibit submicromolar DPP-IV inhibition (IC₅₀ 0.12–0.45 µM). The nitro-carbamate’s electron-withdrawing nitro group reduces binding affinity compared to amine or methoxy analogs .

Physicochemical Properties

Toxicity and Stability Considerations

- Hydrolytic Stability : The carbamate bond in the nitro derivative is stable under acidic conditions (pH 2–4) but hydrolyzes rapidly in basic media (pH >10), whereas ethyl carbamate shows greater stability across pH ranges .

Biologische Aktivität

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, with the molecular formula C17H15N3O6 and a molecular weight of 355.32 g/mol, is a compound characterized by its unique structural features, including a nitrophenyl group, a morpholino moiety, and a carbamate functional group. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- Nitrophenyl Group : Known for its electron-withdrawing properties, which can enhance the reactivity of the compound.

- Morpholino Moiety : Often associated with various biological activities, including enzyme inhibition.

- Carbamate Functional Group : Commonly found in many pharmaceutical agents, contributing to their biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with morpholine derivatives under controlled conditions to yield the desired carbamate structure. This process is crucial for producing compounds with specific biological activities.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies on related compounds have shown significant inhibition against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The inhibition mechanism often involves targeting bacterial gyrase and topoisomerase IV, enzymes critical for DNA replication.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Nitrophenyl Derivative | 8 | A. baumannii |

| Benzothiazole Analog | 4 | P. aeruginosa |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In vitro assays have demonstrated that certain derivatives can inhibit liver microsomal enzymes involved in drug metabolism. For example, aryl substituted methyl derivatives exhibited moderate inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes .

Study on Morpholine Derivatives

A study focusing on morpholine derivatives highlighted that modifications in the morpholino structure could significantly impact biological activity. For instance, the introduction of various substituents on the morpholine ring was shown to enhance antibacterial efficacy while maintaining low toxicity profiles .

Research on Carbamate Functionality

Another investigation into carbamate compounds revealed that those with nitro substitutions displayed improved enzyme inhibition compared to their non-nitro counterparts. This suggests that the nitrophenyl group may play a crucial role in enhancing biological activity through electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, and how can reaction efficiency be optimized?

- Synthesis Methods : The compound can be synthesized via carbamate-forming reactions, such as coupling phenyl chloroformate derivatives with aniline intermediates. For example, phenyl chloroformate reacts with substituted anilines (e.g., 4-chloroaniline) in stoichiometric ratios under controlled conditions to yield carbamates. Recrystallization from methanol or ethanol is commonly used for purification, achieving yields up to 78% .

- Optimization : Reaction efficiency depends on solvent choice (e.g., carbon tetrachloride for improved solubility), temperature control (room temperature to 20°C), and stoichiometric excess of reagents like pyridine to neutralize HCl byproducts . Automated flash chromatography (e.g., using EtOAc) enhances purity (>95%) for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

- Characterization Workflow :

- IR Spectroscopy : Strong carbonyl stretches (1700–1705 cm⁻¹) confirm carbamate formation, while N-H stretches (3300–3350 cm⁻¹) indicate secondary amides .

- NMR : ¹H NMR in deuterated solvents (e.g., C₃D₆O) resolves aromatic protons (δ 7.1–8.1 ppm) and NH signals (δ ~9.4 ppm). ¹³C NMR identifies carbonyl carbons (e.g., ~155 ppm for carbamates) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns .

- TLC Validation : Ethanol/DMSO (3:1) systems with Rf = 0.76 confirm single-spot purity .

Q. What solvent systems and reaction conditions are optimal for synthesizing derivatives of this carbamate?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for coupling reactions, while carbon tetrachloride minimizes side reactions during sulfur dichloride (SCl₂) additions .

- Reaction Conditions : Stirring at 20°C for 1–24 hours balances reactivity and byproduct control. Excess pyridine (10 cm³) neutralizes acidic byproducts (e.g., HCl) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the bioactivity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., 4-nitrophenyl caprylate hydrolysis) to measure esterase activity, monitoring 4-nitrophenol release spectrophotometrically at 405 nm .

- Receptor Binding : Radioligand displacement assays (e.g., using Rivaroxaban intermediates) can assess affinity for targets like Factor Xa, with competitive binding curves analyzed via nonlinear regression .

- Positive Controls : Include known inhibitors (e.g., Rivaroxaban) to validate assay sensitivity .

Q. How can researchers address discrepancies in spectral data (e.g., NMR or MS) when synthesizing novel derivatives of this carbamate?

- Troubleshooting Strategies :

- Spectral Mismatches : Cross-reference with published data (e.g., ¹H NMR δ 3.71–4.19 ppm for morpholino protons ).

- Impurity Identification : Use preparative HPLC to isolate byproducts, followed by HRMS for structural elucidation .

- Reaction Monitoring : Real-time TLC or LC-MS tracks intermediate formation and identifies side reactions early .

Q. What strategies are recommended for optimizing the lipophilicity of this compound to enhance its pharmacokinetic properties?

- Lipophilicity Modulation :

- HPLC Determination : Measure capacity factors (log k) using reversed-phase C18 columns and methanol/water gradients to calculate log P values .

- Structural Modifications : Introduce polar groups (e.g., hydroxyls or morpholino rings) to reduce log P, improving aqueous solubility. Conversely, lipophilic substituents (e.g., trifluoromethyl groups) enhance membrane permeability .

Q. How should researchers analyze conflicting yield data across different synthetic protocols for this compound?

- Data Reconciliation :

- Variable Analysis : Compare solvent polarity (e.g., methanol vs. EtOAc), reaction time (1 hour vs. overnight), and stoichiometry (1:1 vs. 1.8:1 reagent ratios) .

- Reproducibility : Replicate protocols under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Yield Optimization : Design response surface methodology (RSM) experiments to identify critical factors (e.g., temperature, catalyst loading) .

Methodological Guidelines

- Synthesis : Prioritize recrystallization for purity (>95%) and automated chromatography for scalability .

- Characterization : Combine IR, NMR, and HRMS for unambiguous structural confirmation .

- Bioactivity Testing : Validate assays with orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.